N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine
Overview
Description
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is an organic compound belonging to the class of aralkylamines. This compound is characterized by the presence of a pyridine ring, a furan ring, and a methylamine group.
Scientific Research Applications
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
Target of Action
The primary target of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is a protein in humans that is encoded by the CYP2A6 gene. This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances, including drugs and other xenobiotics.
Mode of Action
This compound interacts with its target, Cytochrome P450 2A6, by binding to the enzyme’s active site . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of certain substances within the body.
Biochemical Pathways
For instance, it exhibits a high coumarin 7-hydroxylase activity and can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide .
Pharmacokinetics
Given its interaction with cytochrome p450 2a6, it is likely that this compound is metabolized in the body . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
Given its interaction with cytochrome p450 2a6, it is likely that this compound could influence the activity of this enzyme, potentially affecting the metabolism of various substances within the body .
Biochemical Analysis
Biochemical Properties
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme cytochrome P450 2A6 . This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 2A6 is characterized by the formation of a coordinate covalent bond to the heme iron of the enzyme . This binding interaction leads to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting cytochrome P450 2A6, this compound can alter the metabolism of various substrates, leading to changes in cellular function . Additionally, the compound’s interaction with other biomolecules can modulate cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of cytochrome P450 2A6 by forming a coordinate covalent bond with the heme iron of the enzyme . This interaction disrupts the enzyme’s normal function, leading to changes in the metabolic pathways it regulates. Additionally, this compound may also interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors may lead to its degradation, potentially altering its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytochrome P450 2A6 without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 2A6 . This enzyme plays a key role in the metabolism of xenobiotics and endogenous compounds, and its inhibition by this compound can lead to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability, binding affinity, and the presence of transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 2A6 is abundant . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the endoplasmic reticulum . The subcellular localization of the compound is essential for its interaction with cytochrome P450 2A6 and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine typically involves the following steps:
Formation of the Pyridin-3-Yloxy Intermediate: This step involves the reaction of pyridine-3-ol with a suitable halogenated furan derivative under basic conditions to form the pyridin-3-yloxy intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(Pyridin-2-Yl)methanamine: Similar structure but with a different position of the pyridine ring.
N-Methyl-1-(3-Pyridinyl)furan-2-Ylmethanamine: Similar structure with variations in the furan ring substitution.
Uniqueness
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is unique due to its specific combination of pyridine and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-methyl-1-(5-pyridin-3-yloxyfuran-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12-7-10-4-5-11(15-10)14-9-3-2-6-13-8-9/h2-6,8,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKCVLFJCGZPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428210 | |
Record name | N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-77-4 | |
Record name | N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.